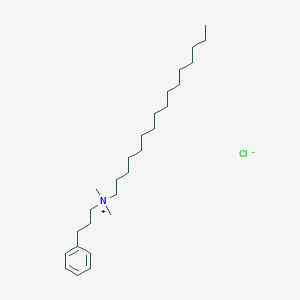
2-Bromo-1,1-diethoxybut-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1,1-diethoxybut-2-ene is an organic compound with the molecular formula C8H15BrO2 It is a brominated derivative of butene, featuring two ethoxy groups attached to the same carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1-diethoxybut-2-ene typically involves the bromination of 1,1-diethoxybut-2-ene. This can be achieved by reacting 1,1-diethoxybut-2-ene with bromine (Br2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is monitored closely to avoid over-bromination and formation of unwanted by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1,1-diethoxybut-2-ene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 1,1-diethoxybut-1-ene.
Oxidation and Reduction: The compound can be oxidized to form corresponding carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium alkoxides (NaOR), and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used in solvents like tetrahydrofuran (THF) or ethanol (EtOH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination Reactions: The major product is 1,1-diethoxybut-1-ene.
Oxidation and Reduction: Products include aldehydes, ketones, or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1,1-diethoxybut-2-ene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activity.
Wirkmechanismus
The mechanism of action of 2-Bromo-1,1-diethoxybut-2-ene in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a bromonium ion, which then undergoes further transformation depending on the reaction conditions. The molecular targets and pathways involved in its reactions are determined by the nature of the nucleophile or base used in the reaction.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1,1-diethoxybut-2-ene can be compared with other similar compounds such as:
2-Bromo-1,1-dimethoxybut-2-ene: Similar structure but with methoxy groups instead of ethoxy groups.
2-Bromo-1,1-diethoxyethane: Lacks the double bond present in this compound.
1-Bromo-2,2-diethoxyethane: Different positioning of the bromine and ethoxy groups.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the bromine atom and the ethoxy groups, which makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
141411-25-8 |
|---|---|
Molekularformel |
C8H15BrO2 |
Molekulargewicht |
223.11 g/mol |
IUPAC-Name |
2-bromo-1,1-diethoxybut-2-ene |
InChI |
InChI=1S/C8H15BrO2/c1-4-7(9)8(10-5-2)11-6-3/h4,8H,5-6H2,1-3H3 |
InChI-Schlüssel |
QFZSCQMDGZILRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(=CC)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


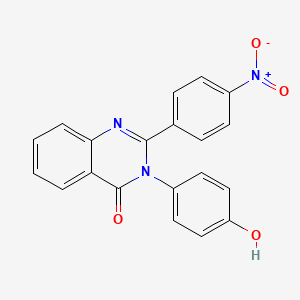

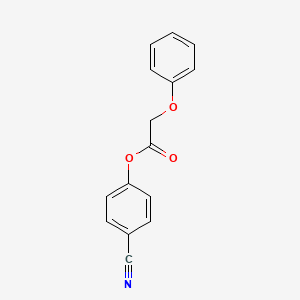
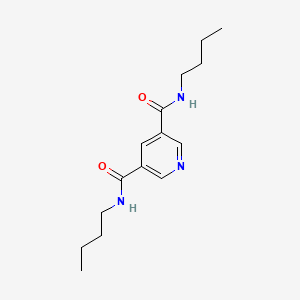

![2,2'-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene]](/img/structure/B14273526.png)
![Phosphonic acid, [amino(2-bromophenyl)methyl]-](/img/structure/B14273533.png)
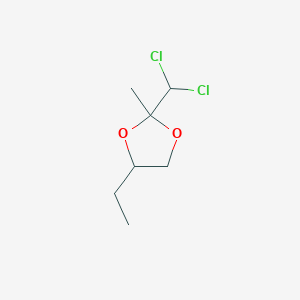
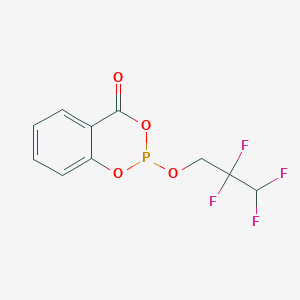
![N-Methyl-2-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]ethan-1-amine](/img/structure/B14273546.png)

![Bicyclo[4.2.0]octa-1(8),6-diene](/img/structure/B14273562.png)
